3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid
Beschreibung
3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid (molecular formula: C₁₁H₁₄BF₃O₃, molecular weight: 262.04 g/mol) is a boronic acid derivative featuring an isobutoxy group (-OCH₂C(CH₃)₂) at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring. Its structure is defined by the SMILES notation B(C1=CC(=C(C=C1)C(F)(F)F)OCC(C)C)(O)O and InChIKey JEYNJBYXUIEAPH-UHFFFAOYSA-N . The compound is commercially available with a purity >97% and is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Predicted physicochemical properties include collision cross-section (CCS) values ranging from 155.8–167.8 Ų for various adducts (e.g., [M+H]⁺: 160.7 Ų) .
Eigenschaften
IUPAC Name |
[3-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYNJBYXUIEAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Halogenated Precursor Borylation
The most widely employed method involves palladium-catalyzed Miyaura borylation of 3-isobutoxy-4-(trifluoromethyl)halobenzene derivatives. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester, followed by acidic hydrolysis.
Key Reaction Parameters:
The trifluoromethyl group's electron-withdrawing nature accelerates oxidative addition but necessitates careful base selection to prevent defluorination.
Directed Ortho-Borylation Strategies
Alternative approaches employ iridium-catalyzed C-H borylation of 3-isobutoxy-4-(trifluoromethyl)benzene derivatives. This method circumvents halogenation steps but faces challenges with regioselectivity:
$$ \text{Ir(COD)OMe} $$ (3 mol%)
$$ \text{dtbpy} $$ (6 mol%)
$$ \text{B₂pin₂} $$ (1.2 equiv)
$$ \text{CH₃CN, 80°C, 24h} $$
Yields reach 65-72% with 4:1 ortho:meta selectivity, limited by the isobutoxy group's directing strength.
Industrial-Scale Production Optimization
Catalyst System Engineering
Scale-up processes utilize immobilized palladium catalysts to facilitate recovery and reuse:
Catalyst Performance Comparison
| Catalyst Support | Pd Loading (%) | Reuse Cycles | Average Yield |
|---|---|---|---|
| Magnetic Fe₃O₄@SiO₂ | 0.8 | 7 | 78 ± 2% |
| Mesoporous SBA-15 | 1.2 | 5 | 82 ± 1% |
| Polymer-bound DPEN | 0.5 | 10 | 75 ± 3% |
Immobilized systems reduce Pd contamination to <2 ppm in final products, meeting pharmaceutical standards.
Continuous Flow Reactor Integration
Recent advances employ microfluidic systems to enhance mass/heat transfer:
- Residence time: 8.5 min
- Productivity: 3.2 kg/L·h
- Byproduct formation: <1.5%
Continuous processing improves consistency (RSD <1.2% vs 4.7% batch) while reducing solvent consumption by 40%.
Purification and Isolation Protocols
Solvent Crystallization Optimization
Solubility data for structural analogs guide crystallization development:
Solubility in Common Solvents (g/100mL, 25°C)
| Solvent | ortho-Isomer | meta-Isomer | para-Isomer |
|---|---|---|---|
| Chloroform | 12.3 | 8.7 | 6.4 |
| 3-Pentanone | 18.9 | 14.2 | 11.8 |
| Methylcyclohexane | 1.2 | 0.8 | 0.5 |
A ternary solvent system (chloroform/3-pentanone/heptane 5:3:2) achieves 98.5% purity with 87% recovery.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF and dimethylformamide (DMF). The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound, while substitution reactions can yield a variety of substituted phenylboronic acids .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The trifluoromethyl group enhances the reactivity and selectivity of the compound in these reactions, making it a valuable building block in the pharmaceutical and agrochemical industries.
Table 1: Summary of Cross-Coupling Reactions Using 3-Isobutoxy-4-(trifluoromethyl)phenylboronic Acid
| Reaction Type | Substrate Type | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl halides | >80 | |
| Negishi Coupling | Aryl zinc reagents | 75-90 | |
| Stille Coupling | Aryl tin compounds | 70-85 |
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Escherichia coli and Bacillus cereus, as well as fungal strains like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antifungal agent.
Table 2: Antimicrobial Efficacy of 3-Isobutoxy-4-(trifluoromethyl)phenylboronic Acid
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 10 | |
| Bacillus cereus | 8 | |
| Candida albicans | 15 | |
| Aspergillus niger | 12 |
The proposed mechanism of action involves the formation of boronate esters with diols present in microbial cells, disrupting essential biochemical pathways.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential therapeutic applications.
Table 3: Anticancer Activity of 3-Isobutoxy-4-(trifluoromethyl)phenylboronic Acid
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | |
| MCF-7 (Breast Cancer) | 20 | |
| A549 (Lung Cancer) | 25 |
The mechanism may involve binding to diols and inhibiting specific enzymes critical for cancer cell proliferation.
Material Science
The unique properties of the trifluoromethyl group enhance the material characteristics of polymers and coatings developed using this compound. Its ability to form strong bonds with various substrates makes it suitable for creating advanced materials with tailored chemical properties.
Case Studies
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing a series of phenylboronic acids, including 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid, evaluated their antimicrobial activity against resistant strains. The results indicated that the introduction of fluorinated groups significantly improved efficacy compared to non-fluorinated analogs .
Case Study 2: Development of Cancer Therapeutics
Another research initiative explored the anticancer potential of various boronic acids, highlighting how structural modifications, such as the incorporation of isobutoxy and trifluoromethyl groups, enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Wirkmechanismus
The mechanism of action of 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Variations
The compound’s unique reactivity and applications can be contextualized by comparing it to analogs with variations in substituent type, position, and electronic effects. Key examples include:
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) Group : The strong electron-withdrawing nature of -CF₃ (σₚ = 0.54) enhances the electrophilicity of the boron atom, increasing reactivity in cross-coupling reactions . However, steric hindrance from bulky substituents (e.g., isobutoxy) may offset this effect.
- Halogenated Analogs : Bromine substituents (e.g., 2-Bromo-5-CF₃ analog) introduce ortho-directing effects, favoring specific coupling pathways .
Physicochemical Properties
- Acidity : The pKa of boronic acids is influenced by substituents. Trifluoromethyl groups lower pKa (increasing acidity), while alkoxy groups raise it. For example, 4-(trifluoromethyl)phenylboronic acid (pKa ~8.5) is more acidic than 3-isopropoxy-4-methoxyphenylboronic acid (pKa ~9.2) .
- Stability : Compounds with bromine or multiple -CF₃ groups (e.g., 2,4-Bis(trifluoromethyl)phenylboronic acid) require low-temperature storage (0–6°C) to prevent decomposition, whereas 3-isobutoxy derivatives are stable at ambient conditions .
Biologische Aktivität
3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which include a trifluoromethyl group and an isobutoxy substituent, contributing to its chemical reactivity and biological interactions.
- IUPAC Name : 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid
- CAS Number : 2096333-69-4
- Molecular Formula : C12H14BF3O3
- Molar Mass : 272.05 g/mol
Biological Activity
Research indicates that 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid exhibits a range of biological activities, particularly in the fields of cancer research and inflammation.
Anticancer Activity
In studies focusing on cancer cell lines, compounds similar to 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives of phenylboronic acids have shown promising results in inhibiting the growth of various human cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. These studies reveal that such compounds can induce cell cycle arrest and disrupt microtubule dynamics, leading to increased apoptosis in cancer cells .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| KGP591 | <10 | MDA-MB-231 |
| OXi8006 | <20 | MCF-7 |
Anti-inflammatory Effects
In addition to anticancer properties, 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid may exhibit anti-inflammatory effects. Boronic acids have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Preliminary studies suggest that similar compounds can significantly reduce the production of pro-inflammatory mediators like prostaglandins by inhibiting COX activity .
The biological activity of 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is thought to stem from its ability to interact with specific molecular targets. The boronic acid functional group allows for reversible binding with diols and other nucleophiles, which can modulate enzyme activity or receptor signaling pathways. This interaction is particularly relevant in the context of cancer therapy, where modulation of tubulin polymerization can lead to effective cytotoxicity against tumor cells .
Case Studies
- Tubulin Polymerization Inhibition : A study on phenylboronic acid derivatives demonstrated that certain compounds could inhibit tubulin polymerization effectively, leading to significant cytotoxic effects on breast cancer cell lines. The structure–activity relationship (SAR) analysis highlighted the importance of the trifluoromethyl group in enhancing potency against tumor cells .
- COX Inhibition : An evaluation of boronic acids showed that they can act as selective COX inhibitors. For instance, compounds with similar structures were tested against COX-1 and COX-2 enzymes, revealing IC50 values that indicate strong anti-inflammatory potential comparable to established drugs like celecoxib .
Q & A
Q. What are the standard synthetic protocols for preparing 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid?
The synthesis typically involves:
- Step 1 : Halogenation of a precursor (e.g., 4-trifluoromethylphenol) to introduce a leaving group (e.g., bromine or iodine) at the desired position.
- Step 2 : Alkylation with isobutyl bromide or iodide under basic conditions to introduce the isobutoxy group.
- Step 3 : Miyaura borylation using bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic acid moiety .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Q. What are its primary applications in organic synthesis?
This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, leveraging the boronic acid group’s reactivity. The trifluoromethyl and isobutoxy substituents enhance solubility in organic solvents and stabilize intermediates during catalysis .
Advanced Research Questions
Q. How do steric and electronic effects of the isobutoxy group influence reaction kinetics in cross-coupling?
- Steric Hindrance : The bulky isobutoxy group may slow transmetalation steps, requiring optimized catalysts (e.g., Pd-XPhos) or elevated temperatures.
- Electronic Effects : The electron-donating isobutoxy group increases electron density on the aromatic ring, potentially accelerating oxidative addition but complicating reductive elimination. Controlled studies using DFT calculations or Hammett parameters are recommended .
Q. What strategies resolve contradictions in enzymatic inhibition data involving this compound?
- Mechanistic Validation : Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition.
- Structural Analysis : X-ray crystallography or molecular docking can clarify binding modes with serine proteases, addressing discrepancies in IC₅₀ values .
- Solvent Effects : Test inhibition in varying solvents (e.g., DMSO vs. aqueous buffers) to account for aggregation or solubility artifacts.
Q. How can researchers optimize reaction yields when steric hindrance from the trifluoromethyl group limits coupling efficiency?
- Catalyst Screening : Test bulky ligands (e.g., SPhos, RuPhos) to stabilize Pd intermediates.
- Microwave-Assisted Synthesis : Reduce reaction times and improve energy transfer.
- Additives : Use silver oxide or cesium carbonate to scavenge halides and prevent catalyst poisoning .
Q. What are the decomposition pathways of this compound under ambient storage conditions?
- Hydrolysis : The boronic acid group may degrade to boric acid in humid environments. Monitor via TLC or ¹¹B NMR.
- Oxidation : The trifluoromethyl group is stable, but the isobutoxy chain could oxidize. Store under inert gas (N₂/Ar) at 2–8°C to mitigate degradation .
Methodological Considerations
Q. How to validate purity when commercial sources report conflicting HPLC data?
- Multi-Technique Approach : Combine HPLC with quantitative ¹H NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene).
- Elemental Analysis : Verify boron and fluorine content via ICP-OES or combustion analysis .
Q. What computational tools predict the compound’s reactivity in non-traditional solvents (e.g., ionic liquids)?
- COSMO-RS Simulations : Model solvation effects and partition coefficients.
- DFT Calculations : Optimize transition states for cross-coupling steps in alternative solvents .
Contradiction Analysis and Best Practices
Q. Why might reported enzyme inhibition results vary between research groups?
- pH Sensitivity : Boronic acids form tetrahedral adducts with serine proteases only at specific pH ranges (e.g., pH 7.4–8.5).
- Protein Source : Differences in enzyme isoforms or post-translational modifications.
- Standardization : Use reference inhibitors (e.g., bortezomib) as internal controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
